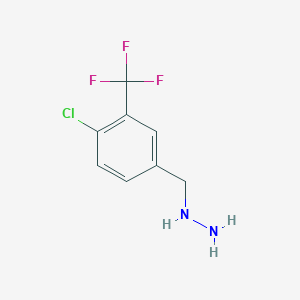
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with a chloro group and a trifluoromethyl group, which contribute to its distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include azides, amines, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit or activate specific biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylhydrazine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is unique due to its combination of chloro and trifluoromethyl substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
特性
CAS番号 |
887595-86-0 |
|---|---|
分子式 |
C8H8ClF3N2 |
分子量 |
224.61 g/mol |
IUPAC名 |
[4-chloro-3-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2 |
InChIキー |
QYZCPOGLBTUVLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNN)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















